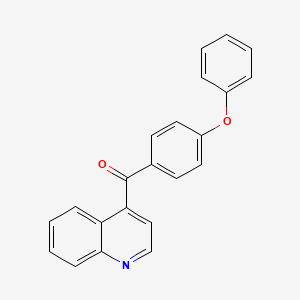

![molecular formula C7H9ClN4 B1407606 Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride CAS No. 1609395-16-5](/img/structure/B1407606.png)

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride

Descripción general

Descripción

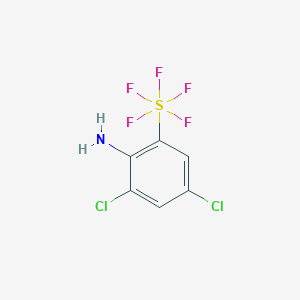

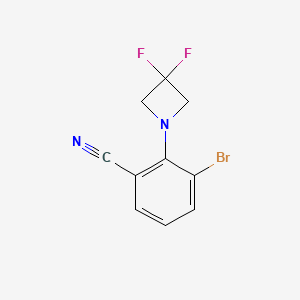

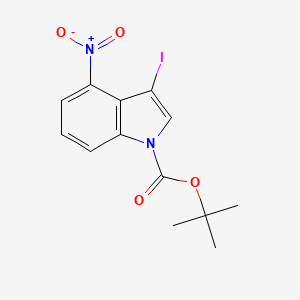

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride is a compound with the molecular formula C7H9ClN4. It has a molecular weight of 184.63 . This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of this compound and its derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The structural motif of this compound is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

This compound and its derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 184.63 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines, like Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride, have been reported as potent inhibitors of mycobacterial ATP synthase, crucial in treating Mycobacterium tuberculosis (M.tb). Research demonstrated that these compounds, with certain phenyl and pyridylmethylamine groups, exhibited potent in vitro growth inhibition of M.tb, low hERG liability, and good stabilities in mouse/human liver microsomes. This highlights their potential as inhibitors of M.tb (Sutherland et al., 2022).

Antibacterial Activity and Protein Interactions

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antibacterial activity. Research on two novel water-soluble derivatives revealed that these compounds could effectively quench the intrinsic fluorescence of bovine serum albumin (BSA) through a static quenching process, indicating potential interactions with plasma proteins (He et al., 2020).

Anticancer Potential and Enzymatic Inhibitory Activity

Pyrazolo[1,5-a]pyrimidine derivatives are prominent in medicinal chemistry due to their anticancer potential and enzymatic inhibitory activity. They have been a focus in material science recently for their significant photophysical properties (Arias-Gómez et al., 2021).

Antifungal Activity

Some pyrazolo[1,5-a]pyrimidine derivatives exhibited good antifungal abilities against certain phytopathogenic fungi, such as Colletotrichum gloeosporioides, indicating their potential in agricultural or pharmaceutical applications (Zhang et al., 2016).

Diverse Medicinal Properties

Pyrazolo[1,5-a]pyrimidine scaffold has shown a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics. SAR studies have been pivotal in developing lead compounds for various disease targets (Cherukupalli et al., 2017).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, analogous to pyrazolo[1,5-a]pyrimidines, have shown A1 adenosine receptor affinity, which is critical in various physiological processes. Specific derivatives demonstrated significant activity at both A1 and A2 adenosine receptors (Harden et al., 1991).

Applications as Antitumor Agents

Pyrazolo[1,5-a]pyrimidine derivatives have played a significant role in antitumor agent development, particularly due to their kinase inhibitory activity and structural diversity (Zhang et al., 2023).

Direcciones Futuras

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride and its derivatives have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . Therefore, the future directions of this compound could involve further exploration of its potential applications in these fields .

Mecanismo De Acción

Target of Action

The primary target of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity This interaction likely involves the formation of a complex between the compound and CDK2, which prevents the kinase from performing its normal function in the cell cycle

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the halt of cell proliferation, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Result of Action

The primary result of the action of this compound is the inhibition of cell proliferation due to the interruption of the cell cycle . This can lead to the death of cancer cells, providing a potential therapeutic benefit in the treatment of cancer .

Análisis Bioquímico

Biochemical Properties

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as protein kinases, which are involved in cell signaling pathways . By binding to the active sites of these enzymes, this compound can modulate their activity, leading to changes in cellular functions. Additionally, this compound interacts with proteins involved in DNA replication and repair, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis. Moreover, it affects the expression of genes involved in cell growth and differentiation, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites . This binding can either block the substrate from accessing the enzyme or alter the enzyme’s conformation, rendering it inactive. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes, such as cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been extensively studied. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression. These long-term effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can affect metabolic flux by inhibiting key enzymes involved in metabolic processes, such as glycolysis and the citric acid cycle. Additionally, this compound can alter metabolite levels, leading to changes in cellular energy production and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and overall bioavailability.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

pyrazolo[1,5-a]pyrimidin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.ClH/c8-4-6-5-10-11-3-1-2-9-7(6)11;/h1-3,5H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQRLWKZORXMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)CN)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)